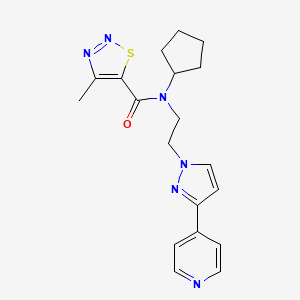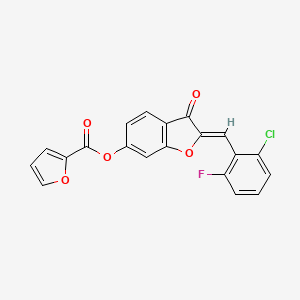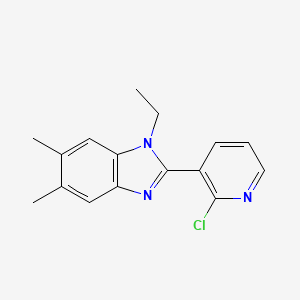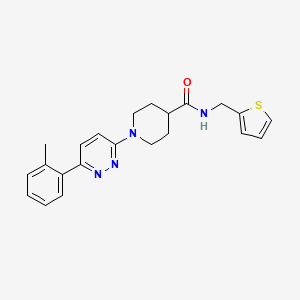![molecular formula C13H23NO2 B2862395 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one CAS No. 2309310-46-9](/img/structure/B2862395.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The presence of the methoxy group (-OCH3) and the dimethylpropan-1-one moiety suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the methoxy and dimethylpropan-1-one groups as substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the 8-azabicyclo[3.2.1]octane core can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the methoxy group might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Methoxytropolones and Furans
Methoxytropolones, known for their biological activity, are synthesized through rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, where triflic acid is used. This process highlights the compound's utility in therapeutic development due to the biological significance of methoxytropolones. Moreover, the rearrangement leads to furans when derived from dimethyl acetylenedicarboxylate, indicating its versatility in organic synthesis (Williams et al., 2013).
Gold(III) Tetrachloride Salt Formation
Research on the gold(III) tetrachloride salt of L-cocaine, a structurally related compound, emphasizes the potential for studying metal-organic interactions and crystal structure analysis. This investigation provides insights into the compound's chemical behavior and interaction with metals, which can be useful for material science and coordination chemistry applications (Wood et al., 2007).
Substance P (NK1) Receptor Antagonism
The discovery of potent nonpeptide antagonists of the substance P (NK1) receptor showcases the compound's relevance in pharmacological research, particularly for exploring physiological properties of substance P and its role in diseases. This application is crucial for developing new therapeutic agents for conditions mediated by the NK1 receptor (Snider et al., 1991).
Synthesis of Dopamine Transporter Selective Derivatives
The compound's utility in synthesizing dopamine transporter selective derivatives highlights its significance in neuroscience research, particularly for understanding dopamine transport mechanisms and developing treatments for dopamine-related disorders (Zhang et al., 2006).
Enantioselective Syntheses of Tropane Alkaloids
A novel method for the enantioselective synthesis of tropane alkaloids using keto-lactams showcases the compound's application in the synthesis of biologically active natural products. This method is essential for the pharmaceutical industry, particularly in the development of drugs derived from tropane alkaloids (Mao et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZRMZGTNFJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)
